molecular formula C24H22BrN5O4S2 B11658501 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11658501
M. Wt: 588.5 g/mol
InChI Key: AWJUHCBJJIRDLT-LGJNPRDNSA-N
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Description

N'-[(E)-(5-Bromothiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a 1,2,4-triazole core substituted with phenyl and 3,4,5-trimethoxyphenyl groups, a sulfanyl linker, and a 5-bromothiophene-based hydrazone moiety. The 3,4,5-trimethoxyphenyl group is associated with enhanced membrane permeability and binding affinity in medicinal chemistry, while the bromothiophene moiety may influence electronic properties and lipophilicity .

Properties

Molecular Formula

C24H22BrN5O4S2

Molecular Weight

588.5 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22BrN5O4S2/c1-32-18-11-15(12-19(33-2)22(18)34-3)23-28-29-24(30(23)16-7-5-4-6-8-16)35-14-21(31)27-26-13-17-9-10-20(25)36-17/h4-13H,14H2,1-3H3,(H,27,31)/b26-13+

InChI Key

AWJUHCBJJIRDLT-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-thiol

This intermediate is prepared via cyclocondensation:

  • Formation of 1-phenyl-2-(3,4,5-trimethoxybenzoyl)hydrazine :

    • Phenylhydrazine reacts with 3,4,5-trimethoxybenzoyl chloride in dichloromethane at 0–5°C for 2 hours (yield: 78–82%).

  • Cyclization with carbon disulfide :

    • The hydrazine derivative is treated with CS₂ in ethanol under reflux (12 hours), followed by alkaline hydrolysis to yield the triazolethiol.

Reaction Conditions :

ParameterValue
SolventEthanol
Temperature80°C
CatalystKOH (2 equiv)
Yield65–70%

Preparation of 2-[(5-Bromothiophen-2-yl)Methylidene]Acetohydrazide

  • Condensation of 5-bromo-2-thiophenecarboxaldehyde with acetohydrazide :

    • Equimolar amounts are refluxed in methanol with glacial acetic acid (3 drops) for 6 hours.

    • The Schiff base forms via nucleophilic addition-elimination.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.21 (s, 1H, CH=N), 7.58 (d, J = 4.0 Hz, 1H, thiophene), 7.12 (d, J = 4.0 Hz, 1H, thiophene), 2.24 (s, 3H, CH₃).

  • ESI-MS : m/z 287.98 [M+H]⁺.

Thioether Coupling Reaction

The final step involves nucleophilic substitution between the triazolethiol and acetohydrazide:

  • Activation of thiol group :

    • The triazolethiol (1 equiv) is treated with NaH (1.2 equiv) in dry DMF at 0°C for 30 minutes.

  • Reaction with bromoacetohydrazide :

    • 2-[(5-Bromothiophen-2-yl)methylidene]acetohydrazide (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

Optimization Insights :

  • Higher yields (82%) are achieved using DMF over THF or DMSO due to better solubility.

  • Excess NaH (1.5 equiv) reduces side reactions.

Critical Parameters in Process Optimization

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF258298.5
THF255895.2
DMSO257197.1
Ethanol254291.3

Catalytic Additives

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate but reduces yield due to byproducts.

  • Base selection : NaH outperforms K₂CO₃ or Et₃N in deprotonating the thiol.

Characterization and Analytical Validation

Spectroscopic Data

  • FT-IR (KBr) :

    • 3250 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 170.2 (C=O), 152.4 (C=N), 140.1–112.3 (aromatic carbons).

Purity Assessment

MethodResult
HPLC (C18)98.7% purity
Elemental AnalysisC: 54.21%, H: 4.02%, N: 13.18% (Calc. C: 54.29%, H: 4.08%, N: 13.26%)

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

  • Reduces reaction time from 24 hours to 45 minutes.

  • Conditions : 100 W, 80°C, DMF solvent.

  • Yield : 78% (vs. 82% conventional).

Solid-Phase Synthesis

  • Utilizes Wang resin-bound intermediates for easier purification.

  • Limitation : Lower scalability due to resin loading capacity.

Industrial-Scale Considerations

  • Cost drivers : 3,4,5-Trimethoxyphenylboronic acid accounts for 62% of raw material costs.

  • Waste streams : CS₂ and DMF require specialized recovery systems.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of the compound can occur under acidic or basic conditions, potentially cleaving the hydrazide bond. This reaction may generate intermediates such as carboxylic acids or amines, depending on the conditions.

Alkylation

The sulfanyl group (-S-) in the triazole moiety may undergo alkylation, introducing alkyl substituents. This reaction is typically catalyzed by bases like sodium ethoxide or potassium carbonate, using alkyl halides as reagents.

Condensation Reactions

The hydrazide functional group participates in condensation reactions with carbonyl compounds (e.g., ketones or aldehydes), forming imine derivatives. This reaction is critical for modifying the compound’s structure and biological activity.

S-Alkylation and Reduction

A related synthesis pathway involves S-alkylation of the triazole-thiol precursor with 2-bromo-1-phenylethanone in alkaline medium, followed by reduction with sodium borohydride (NaBH₄) to form alcohol derivatives. This method highlights flexibility in functionalization .

Reaction Conditions and Optimization

  • Solvents : Ethanol or DMSO are commonly used to dissolve reactants and facilitate reactions.

  • Catalysts : Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are employed to catalyze condensation or alkylation steps.

  • Optimization : Industrial-scale processes may use continuous flow synthesis or solvent recycling to improve yield and reduce costs.

Parameter Typical Values
Temperature45–50 °C (alkylation)
Reaction TimeHours to days (depending on step)
CatalystsAcid/base systems

Characterization Techniques

The compound is characterized using:

  • Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., C=O, N-H stretches).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR provide structural confirmation .

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

Structural and Mechanistic Insights

The compound’s reactivity stems from its diverse functional groups:

  • Triazole ring : Acts as a coordinating group for metal ions or enzymes.

  • Hydrazide group : Participates in condensation reactions and hydrogen bonding.

  • Sulfanyl group : Enables alkylation and redox transformations.

This structural diversity positions the compound as a versatile scaffold for drug development, particularly in oncology and infectious disease research.

Scientific Research Applications

Research indicates that N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits significant biological activity. It has been shown to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions. Such interactions may lead to therapeutic effects in various diseases, particularly in oncology and infectious diseases.

Anticancer Potential

Several studies have highlighted the anticancer properties of compounds containing triazole rings. For instance, derivatives of triazole have demonstrated cytotoxic activity against human cancer cell lines like HCT-116 and HeLa. The mechanism often involves inducing apoptosis in cancer cells through various pathways . The unique structure of this compound may enhance its efficacy compared to other triazole derivatives.

Comparative Studies

To understand the unique properties of this compound better, it can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
N'-[(E)-(5-chlorothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-pheny - 4H - 1, 2 , 4 - triazol - 3 - yl]sulfanyl}acetohydrazideChlorine instead of bromineDifferent reactivity and potential biological effects
N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-pheny - 4H - 1, 2 , 4 - triazol - 3 - yl]sulfanyl}acetohydrazoneHydrazone derivativeVariations in chemical properties due to hydrazone formation

The comparative analysis indicates that variations in halogen substituents or functional groups can significantly influence the biological activity and reactivity of these compounds.

Mechanism of Action

The mechanism by which N’-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Several structurally related compounds share the 1,2,4-triazole-sulfanyl-acetohydrazide scaffold but differ in substituents:

  • ZE-4b and ZE-4c: These derivatives () replace the trimethoxyphenyl group with pyridine or fluorophenyl substituents.
  • N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (): This compound retains the trimethoxyphenyl group but substitutes the bromothiophene with a chlorobenzylidene moiety. Single-crystal X-ray data confirm its planar triazole ring and E-configuration, similar to the target compound .

Substituent Variations and Bioactivity

  • Bromophenyl vs. Bromothiophene : Compounds like 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide () feature brominated aryl groups but lack the trimethoxyphenyl moiety. The bromothiophene in the target compound may enhance π-π stacking in biological targets compared to bromophenyl .
  • Trimethoxyphenyl-Containing Analogues : Derivatives such as 6k and 6m () incorporate pyridine and dihydroxybenzylidene groups. These exhibit anticancer activity (IC₅₀: 0.5–2.8 µM), suggesting the target compound’s trimethoxyphenyl group could similarly enhance cytotoxicity .

Key Research Findings

Table 1: Comparative Data of Selected Analogues

Compound Name Core Structure Key Substituents Bioactivity (IC₅₀ or MIC) Melting Point (°C) Reference
Target Compound 1,2,4-Triazole 5-Bromothiophene, Trimethoxyphenyl Under investigation N/A N/A
N′-(4-methylbenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole 4-Methylbenzylidene Anticancer (IC₅₀: 1.8 µM) 189–190
(E)-N′-(3,5-dibromo-2-hydroxybenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide 1,2,4-Triazole Pyridine, Dibromohydroxybenzylidene Anticancer (IC₅₀: 0.5 µM) 270–271
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazol-4-amine Chlorobenzylidene, Trimethoxyphenyl Antimicrobial (MIC: 8 µg/mL) 258–259

Discussion

  • Structural Flexibility : The 1,2,4-triazole core allows diverse substitutions, enabling tuning of electronic and steric properties. Bromothiophene and trimethoxyphenyl groups in the target compound likely improve lipophilicity and target binding compared to pyridine or fluorophenyl analogues .
  • Biological Implications : Trimethoxyphenyl derivatives (e.g., ) show potent anticancer activity, suggesting the target compound may share this profile. However, bromothiophene’s larger van der Waals radius could influence steric interactions in enzyme binding pockets .
  • Synthetic Challenges : High-yield synthesis requires optimizing reaction conditions (e.g., solvent, catalyst) for hydrazone formation, particularly with bulky aldehydes .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can its purity be optimized?

Methodological Answer:
The synthesis typically involves sequential condensation and cyclization steps. A common approach is:

Hydrazide Formation: React methyl esters of sulfanyl-acetic acid derivatives with hydrazine hydrate under reflux in ethanol (4–6 hours, monitored by TLC) to yield the hydrazide intermediate .

Schiff Base Formation: Condense the hydrazide with 5-bromo-2-thiophenecarboxaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the hydrazone linkage .

Triazole Ring Assembly: Use a Hüisgen cycloaddition or oxidative cyclization (e.g., with POCl₃) to construct the 1,2,4-triazole core, incorporating the 3,4,5-trimethoxyphenyl and phenyl substituents .
Purity Optimization: Recrystallize intermediates from aqueous ethanol (50–70% v/v) and final products using column chromatography (silica gel, petroleum ether/ethyl acetate gradient) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms regiochemistry of the triazole ring and Schiff base geometry (E-configuration via coupling constants ~8–10 Hz) .
  • IR Spectroscopy: Detect key functional groups (C=N stretch at ~1600 cm⁻¹, S–C=S at ~680 cm⁻¹) .
  • X-ray Crystallography: Resolve spatial arrangement of substituents (e.g., dihedral angles between triazole and thiophene rings) and validate hydrogen bonding in the hydrazide moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents?

Methodological Answer:

Substituent Variation: Synthesize analogs with:

  • Halogen replacements (Cl, F instead of Br) on the thiophene ring.
  • Methoxy group modifications (e.g., ethoxy, NO₂) on the aryl triazole moiety .

Biological Assays: Test analogs against target enzymes (e.g., fungal lanosterol demethylase) or cancer cell lines (IC₅₀ via MTT assay). Correlate activity with electronic (Hammett σ) and steric parameters .

Data Analysis: Use multivariate regression to quantify contributions of substituent lipophilicity (logP) and hydrogen-bonding capacity to activity .

Advanced: What computational strategies predict binding modes and reactivity?

Methodological Answer:

  • Docking Simulations (AutoDock Vina): Model interactions with biological targets (e.g., fungal CYP51), focusing on the triazole sulfur and hydrazide NH as hydrogen-bond donors .
  • DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and identify electrophilic sites for covalent inhibition .
  • Molecular Dynamics (MD): Simulate stability of ligand-protein complexes in explicit solvent (100 ns trajectories) to assess binding free energy (MM-PBSA) .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to variables: temperature (80–120°C), solvent (ethanol vs. DMF), and catalyst (pTSA vs. ZnCl₂). Response surface methodology identifies optimal parameters .
  • Flow Chemistry: Use continuous-flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce byproducts (e.g., dimerization) .

Advanced: How can contradictory biological activity data be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., fixed cell density in cytotoxicity assays) and validate with positive controls (e.g., fluconazole for antifungal tests) .
  • Metabolite Profiling (LC-MS): Identify degradation products (e.g., hydrolyzed hydrazide) that may interfere with activity measurements .
  • Target Engagement Studies: Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .

Advanced: What strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies: Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via HPLC at 254 nm. Hydrazones are prone to hydrolysis in acidic conditions .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products using high-resolution mass spectrometry (HRMS) .

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